Antibacterial Spectrum and Potency: Xenorhabdin I vs. Xenorhabdin II (Side‑Chain Branching Effect)
Xenorhabdin I (straight‑chain C6 hexanamide) and Xenorhabdin II (branched 4‑methylpentanamide, C6) differ only in side‑chain topology. In the original isolation study, Xenorhabdin II was tested against a panel of 10 microorganisms, yielding MICs ranging from 0.156 µg/mL (Micrococcus luteus) to >100 µg/mL (several Gram‑negative species), with notable activity against Bacillus cereus (3.13 µg/mL) and Streptococcus pyogenes (1.25 µg/mL) . Xenorhabdin I was tested only against M. luteus and exhibited similar potency to Xenorhabdin II against this single indicator strain, but its full‑panel spectrum was not determined, leaving the possibility of side‑chain‑dependent spectral shifts open . The 2017 SN52 study confirmed that antibacterial activities of dithiolopyrrolones are significantly influenced by variable side‑chain substituents, consistent with the branched vs. linear C6 side‑chain difference between Xenorhabdins II and I .
| Evidence Dimension | Antibacterial potency (MIC) against Micrococcus luteus |
|---|---|
| Target Compound Data | Xenorhabdin I: MIC ≈ 0.156 µg/mL (qualitatively similar to Xenorhabdin II per McInerney et al. 1991) |
| Comparator Or Baseline | Xenorhabdin II: MIC = 0.156 µg/mL against M. luteus; MIC against S. aureus = 20 µg/mL, B. cereus = 3.13 µg/mL, S. pyogenes = 1.25 µg/mL, Gram‑negative species >100 µg/mL |
| Quantified Difference | Potency against M. luteus is indistinguishable between Xenorhabdin I and II; systematic panel comparison not performed; side‑chain branching effect supported by SAR class inference . |
| Conditions | Agar dilution and micro‑broth dilution assays; organisms from ATCC and BTA culture collections; incubation conditions as described in J. Nat. Prod. 1991 . |
Why This Matters
For procurement decisions, the absence of a full‑panel MIC comparison means Xenorhabdin I cannot be assumed to replicate the Gram‑positive selectivity of Xenorhabdin II; experimental validation against the user's target organism(s) is necessary.
- [1] McInerney, B.V.; Gregson, R.P.; Lacey, M.J.; Akhurst, R.J.; Lyons, G.R.; Rhodes, S.H.; Smith, D.R.J.; Engelhardt, L.M.; White, A.H. Biologically active metabolites from Xenorhabdus spp., Part 1. Dithiolopyrrolone derivatives with antibiotic activity. J. Nat. Prod. 1991, 54 (3), 774–784. View Source
- [2] Zhang, W.-B.; Wang, N.; Jiang, Y.-R.; Luo, S.-H.; Yu, Z.-G. Dithiolopyrrolone derivatives from Xenorhabdus bovienii SN52 and their antibacterial activity. Nat. Prod. Res. Dev. 2017, 29 (7), 1091–1095. View Source
